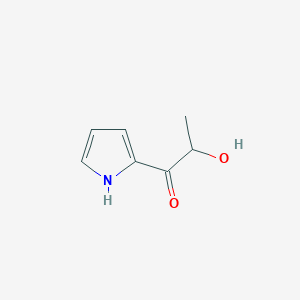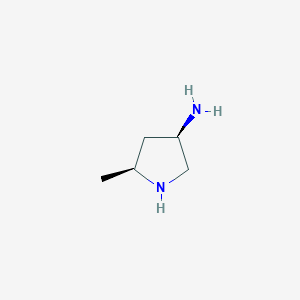
(3R,5S)-5-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-methylpyrrolidin-3-amine is a chiral amine with two stereocenters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method offers high enantioselectivity and yields the desired chiral amine with excellent purity . Another method involves the use of flow microreactor systems for the direct introduction of functional groups, which provides a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
For industrial-scale production, biocatalytic processes are often preferred due to their cost-effectiveness and environmental benefits. The use of immobilized enzymes and cofactor regeneration systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3R,5S)-5-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various chiral amines, ketones, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
(3R,5S)-5-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of agrochemicals, polymers, and other specialty chemicals
作用機序
The mechanism of action of (3R,5S)-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol
- (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol
- (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol
Uniqueness
Compared to these similar compounds, (3R,5S)-5-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
特性
分子式 |
C5H12N2 |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(3R,5S)-5-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChIキー |
UNVQHSVRIOLLPZ-CRCLSJGQSA-N |
異性体SMILES |
C[C@H]1C[C@H](CN1)N |
正規SMILES |
CC1CC(CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


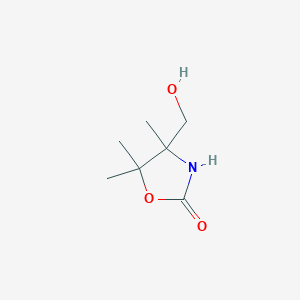
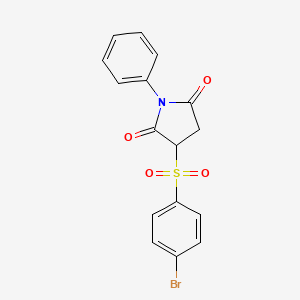
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
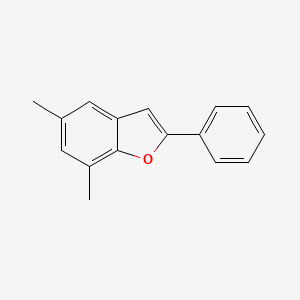
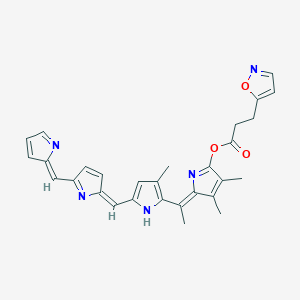
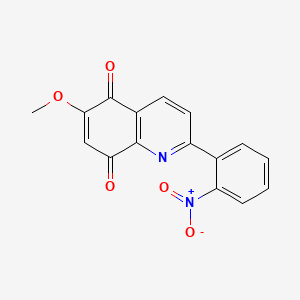
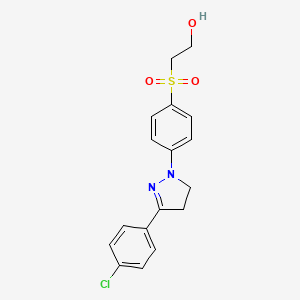
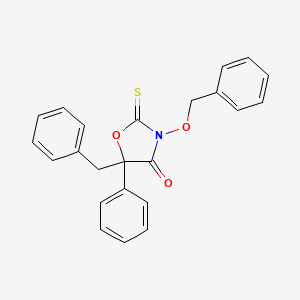
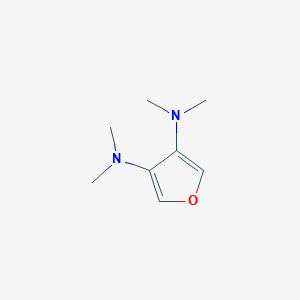
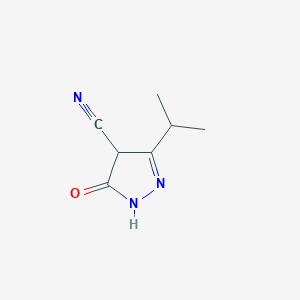
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
